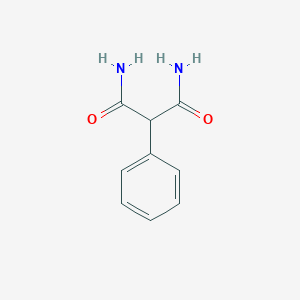

2-苯基丙二酰胺

描述

Synthesis Analysis

The synthesis of 2-Phenylmalonamide derivatives involves nuanced methodologies that highlight the compound's adaptability in chemical reactions. For instance, microwave-assisted nucleophilic cleavage of specific precursors in solventless conditions has been employed to prepare α-phenylmalonamides, showcasing an innovative approach to synthesizing such compounds efficiently (Lynch, Spicer, & Mcclenaghan, 2005). Furthermore, the selective synthesis involving azetidine-2,4-dione highlights the compound's reactivity towards primary aliphatic amines, presenting a pathway for creating polymalonamides (Dai et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Phenylmalonamide and its derivatives has been thoroughly investigated through various studies. For example, crystal and molecular structure analyses have been conducted to understand the configurational and conformational aspects of related compounds, such as N-phenylmaleimide and N-phenyl-2,3-dimethylmaleimide, which share structural similarities (Kajfež et al., 2003).

Chemical Reactions and Properties

2-Phenylmalonamide participates in various chemical reactions, showcasing its versatility. Studies have highlighted its involvement in coordination compounds with mixed-ligands, where it exhibits distinct coordination modes, contributing to the formation of novel structural motifs in coordination chemistry (Cui et al., 2005).

Physical Properties Analysis

The physical properties of 2-Phenylmalonamide derivatives, such as crystallinity and thermal stability, have been analyzed in depth. For instance, the crystal structures of specific derivatives have been determined, revealing insights into their stability and molecular interactions, which are crucial for understanding the compound's behavior in different environments (Lynch, Spicer, & Mcclenaghan, 2003).

Chemical Properties Analysis

The chemical properties of 2-Phenylmalonamide, including reactivity and interaction with other molecules, have been a subject of extensive research. Studies have focused on its role in forming complexes with metals, which is significant for applications in catalysis and material science. For example, its ability to form coordination compounds with distinct geometries and bonding modes has been explored, illustrating the compound's chemical versatility and potential utility in various scientific domains (Zhang, Kuai, & Diao, 2005).

科学研究应用

光谱学研究

2-苯基丙二酰胺已用于实验和理论光谱学研究 . 2-乙基-2-苯基丙二酰胺的结构和光谱性质,它是2-苯基丙二酰胺的衍生物,已经得到详细研究 . 已使用密度泛函理论 (DFT) 与 B3LYP 6-311++G (d,p) 基组进行理论优化几何参数、振动波数和电子光谱 .

化学研究

2-苯基丙二酰胺用于化学研究 . 它以晶体、粉末或结晶粉末的形式存在 . 该化合物的测定 (HPLC) 为 ≥96.0% .

血清定量

2-乙基-2-苯基丙二酰胺,它是2-苯基丙二酰胺的衍生物,已用于气相色谱法定量测定癫痫患者血清中的 2-乙基-2-苯基丙二酰胺 .

代谢物研究

作为人体中的一种活性且丰富的代谢物,苯乙基丙二酰胺,它是2-苯基丙二酰胺的另一种衍生物,天然来源于相思豆 (L) 的乙醇种子提取物,化学上来源于 2-羟基嘧啶 .

安全和危害

属性

IUPAC Name |

2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUAFUQJBJMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

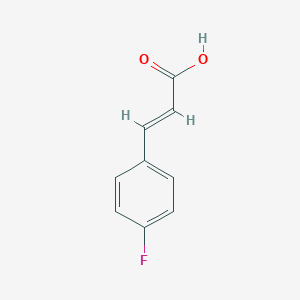

C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372653 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10255-95-5 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-Phenylmalonamide?

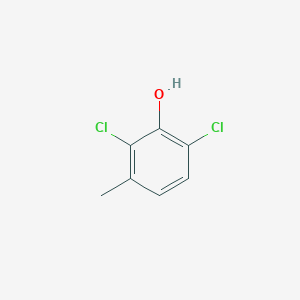

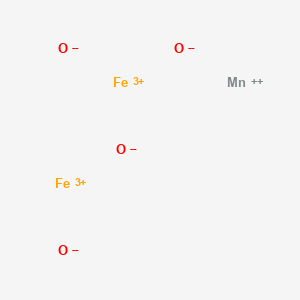

A1: 2-Phenylmalonamide (C9H10N2O2) exhibits a structure where the amide groups are rotated out of the C(ONH2)—C(HPh)—C(ONH2) plane by approximately 25–47°. The phenyl ring maintains an almost perpendicular orientation to this plane. []

Q2: How is the crystal structure of 2-Phenylmalonamide stabilized?

A2: The crystal structure of 2-Phenylmalonamide is stabilized by a network of intramolecular and intermolecular N—H⋯O hydrogen bonds. []

Q3: What is the primary metabolic pathway of 2-ethyl-2-phenylmalonamide, a derivative of 2-Phenylmalonamide?

A3: While the provided research doesn't elaborate on the specific metabolic pathway, it highlights that the hydrolysis of a structurally similar compound, Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130), involves an initial hydrolysis of one of the pendant malonate ethyl ester groups. This is followed by decarboxylative fragmentation, leading to the formation of its inactive carboxylic acid metabolite and the release of a potentially electrophilic acrylate species. []

Q4: How do different antiepileptic drugs affect the serum levels of 2-ethyl-2-phenylmalonamide in patients treated with primidone?

A4: Research indicates that while the dose of primidone is a key factor, the serum levels of 2-ethyl-2-phenylmalonamide, a metabolite of primidone, are also influenced by the serum levels of other concurrently administered antiepileptic drugs. Specifically, phenobarbital exhibits a significant influence on the serum level of 2-ethyl-2-phenylmalonamide. [, ]

Q5: How do structural modifications of phenobarbital, particularly around the ethyl/phenyl substitution, impact its ability to induce hepatic cytochrome P450 2B?

A5: Studies in rats demonstrated that modifications to the heterocyclic ring of phenobarbital, while maintaining the ethyl/phenyl substitution, resulted in varying degrees of induction of hepatic cytochrome P450 2B protein and its associated catalytic activities. Phenobarbital and 5-ethyl-5-phenylhydantoin showed maximal induction, while modifications leading to primidone, 2-ethyl-2-phenylsuccinimide, and glutethimide resulted in lower induction levels. Further modifications resulting in ring-opened and decarboxylated analogs led to even weaker induction. []

Q6: Can 2-ethyl-2-phenylmalonamide be used as a biomarker for mental health conditions in patients with Inflammatory Bowel Disease (IBD)?

A6: Research suggests that 2-ethyl-2-phenylmalonamide is one of several urinary metabolites that exhibit altered levels in IBD patients with anxiety and depression compared to those without these mental health conditions. This difference in metabolic profiles indicates potential for 2-ethyl-2-phenylmalonamide and other identified metabolites to serve as biomarkers for predicting the presence of anxiety and depression in individuals with IBD. []

Q7: What analytical techniques are typically employed for the analysis of 2-ethyl-2-phenylmalonamide in serum?

A7: Gas-liquid chromatography, coupled with an extraction process using chloroform under basic conditions, has been successfully utilized for the determination of 2-ethyl-2-phenylmalonamide in the serum of epilepsy patients undergoing primidone treatment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)